

Electronic and Structural Properties of 1-Chloroanthraquinone

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Compound of Interest

Compound Name: 1-Chloroanthraquinone

CAS No.: 26264-07-3

Cat. No.: B7737198

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Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-Chloroanthraquinone (1-CAQ) serves as a critical scaffold in the synthesis of fused-ring polycyclic aromatic hydrocarbons, vat dyes, and antineoplastic agents. Its utility is defined by the unique reactivity of the chlorine atom at the

-position (C1), which is activated by the adjacent carbonyl group, rendering it susceptible to nucleophilic aromatic substitution (

). This guide provides a comprehensive analysis of its electronic structure, crystallographic properties, and synthetic pathways, emphasizing the shift from mercury-catalyzed protocols to sustainable "green" manufacturing.

Chemical Identity & Structural Architecture

1-CAQ is an anthraquinone derivative where a hydrogen atom at the C1 position is substituted by chlorine. This substitution breaks the

symmetry of the parent anthraquinone, introducing a dipole moment and creating a specific steric environment known as the "peri-effect."

Core Physicochemical Data[1]

Property	Value / Description
CAS Number	82-44-0
Molecular Formula	
Molecular Weight	242.66 g/mol
Melting Point	159–160 °C
Appearance	Yellow to orange crystalline needles
Solubility	Soluble in nitrobenzene, chloroform; sparingly soluble in ethanol; insoluble in water.

Crystallographic & Steric Properties

The crystal structure of 1-CAQ is typically monoclinic (Space Group

), governed by

stacking interactions between the anthracene cores.

- **Peri-Interaction:** The chlorine atom at C1 and the carbonyl oxygen at C9 are in close proximity (the peri positions). The van der Waals radius of Chlorine (1.75 Å) and Oxygen (1.52 Å) leads to a steric clash, forcing a slight distortion of the planar ring system to relieve strain.
- **Bond Lengths:** The

bond length is approximately 1.74 Å. The

bond lengths are asymmetric; the C9=O bond is slightly perturbed due to the dipole interaction with the adjacent C1-Cl.

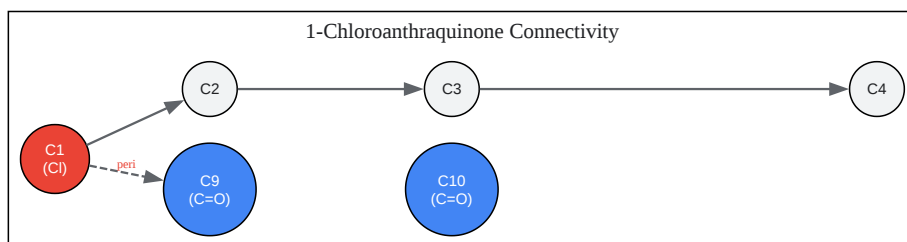


Fig 1. Structural connectivity highlighting the peri-interaction between C1-Cl and C9-Carbonyl.

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Electronic Profile & Reactivity

The electronic distribution in 1-CAQ is dominated by the electron-withdrawing nature of the quinone unit and the inductive/mesomeric effects of the chlorine substituent.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal the reactivity indices:

- HOMO (Highest Occupied Molecular Orbital): Primarily localized on the π -system of the anthracene rings and the lone pairs of the chlorine.
- LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the quinone moiety (C9-O, C10-O). The presence of Cl at C1 lowers the LUMO energy relative to anthraquinone, enhancing electrophilicity at the C1 position.
- Energy Gap (): Approximately 3.0 – 3.2 eV. This gap corresponds to absorption in the UV-blue region, resulting in the compound's characteristic yellow color.

Molecular Electrostatic Potential (MEP)

The MEP map identifies sites for reaction:

- **Nucleophilic Attack:** The C1 carbon is the most electropositive center on the aromatic ring due to the inductive pull of Cl and the electron-withdrawing carbonyl. This makes C1 the primary site for reactions (e.g., amination).
- **Electrophilic Attack:** The unsubstituted ring (C5-C8) remains relatively electron-rich, suitable for sulfonation or nitration if forced.

Spectroscopic Characterization

Accurate identification relies on a multi-modal spectroscopic approach. The following data is synthesized from standard anthraquinone derivative profiles.

Infrared Spectroscopy (FTIR)

Functional Group	Wavenumber ()	Assignment
C=O Stretch	1675 – 1685	Quinone carbonyls. The C9=O may appear as a shoulder or split peak due to Cl proximity.
C=C Aromatic	1580 – 1600	Skeletal ring vibrations.
C-Cl Stretch	700 – 750	Characteristic aryl chloride band.
C-H Bend	680 – 850	Out-of-plane bending (identifies substitution pattern).

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

or

. The spectrum shows a complex pattern due to the loss of symmetry.

- 8.2 – 8.3 ppm (m, 2H): Protons at C5 and C8 (peri to carbonyls).
- 8.1 ppm (dd, 1H): Proton at C2 (ortho to Cl). Deshielded by Cl.
- 7.7 – 7.9 ppm (m, 4H): Remaining aromatic protons (C3, C4, C6, C7).

UV-Vis Spectroscopy

- : ~255 nm (benzenoid
) , ~330 nm (quinoid
).
- Shoulder: ~400 nm (
) , responsible for the visible yellow color.

Synthesis & Process Chemistry

Historically, 1-CAQ was produced via the Fischer Method involving mercury-catalyzed sulfonation. Modern environmental regulations have necessitated a shift to Mercury-Free routes.

The "Green" Route: Nitro-Substitution

This method utilizes 1-nitroanthraquinone as a precursor, avoiding toxic heavy metals.

Protocol:

- Reagents: 1-Nitroanthraquinone, Tetrachlorophenylphosphine (or Thionyl Chloride/Chlorine gas in high-boiling solvent).
- Solvent: Nitrobenzene or Trichlorobenzene (high boiling point required).
- Conditions: 160–180 °C for 4–6 hours.

- Mechanism: Nucleophilic aromatic substitution where the nitro group (good leaving group) is displaced by chloride.

Comparative Workflow

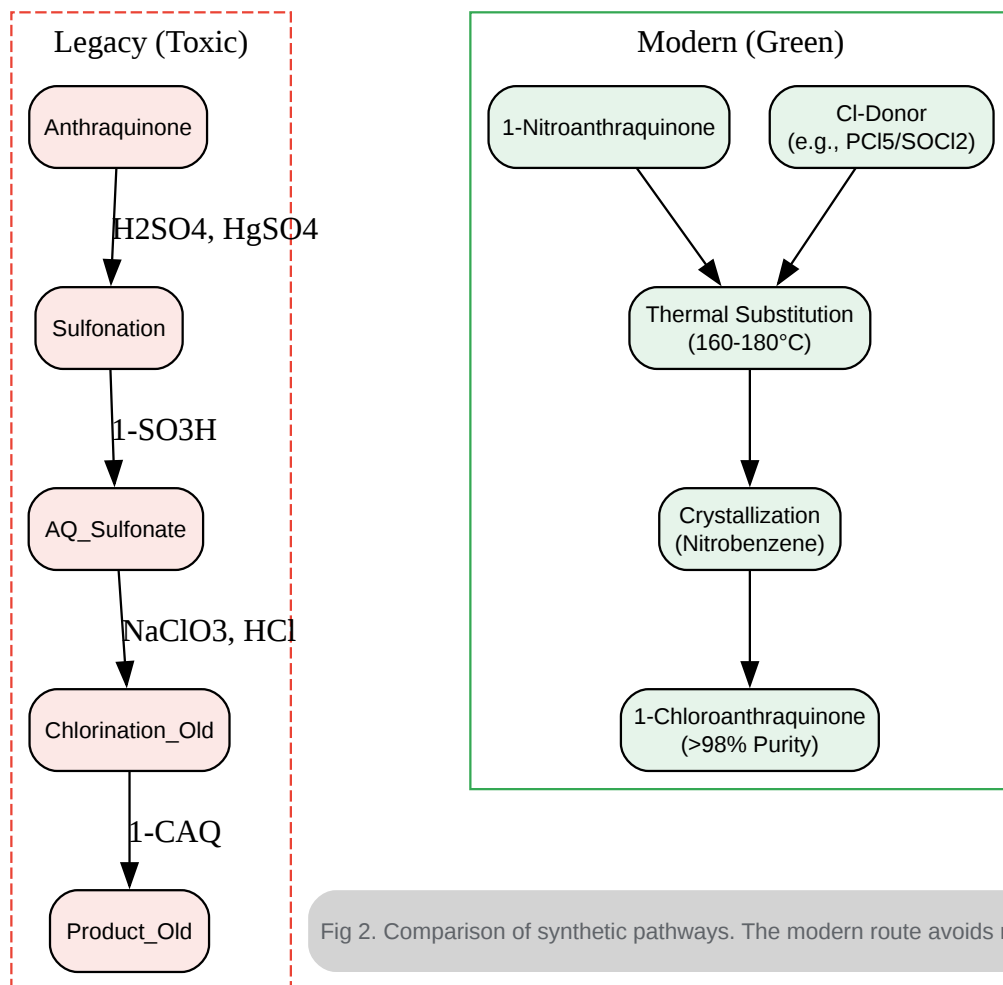


Fig 2. Comparison of synthetic pathways. The modern route avoids mercury pollution.

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Applications in Drug Development & Dye Chemistry

Vat Dye Intermediate

1-CAQ is the precursor to 1-Aminoanthraquinone. The chlorine atom is displaced by ammonia or alkyl amines. This amino-derivative is the foundation for high-performance vat dyes (e.g., Indanthrene series) known for exceptional lightfastness.

Pharmaceutical Relevance

In drug discovery, the **1-chloroanthraquinone** scaffold is used to synthesize intercalating agents:

- Mechanism: The planar tricyclic core intercalates between DNA base pairs.
- Functionalization: The C1-Cl site allows the attachment of alkyl-amino side chains (e.g., ethylenediamine linkers) which enhance DNA binding affinity and solubility.
- Research: Derivatives are being investigated as carriers for platinum-based anticancer drugs, leveraging the anthraquinone's tumor-homing properties.

References

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